![molecular formula C14H22ClNO B4138981 (4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4138981.png)
(4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Overview
Description
(4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as EBTFMA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 267.82 g/mol.
Mechanism of Action
The mechanism of action of (4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition may lead to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
(4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to inhibit the growth of cancer cells and to have antiviral activity.
Advantages and Limitations for Lab Experiments
(4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a high purity. However, it has some limitations. It has a short half-life and may require frequent dosing. In addition, it may have some toxicity at high doses.
Future Directions
There are several future directions for the study of (4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to explore its mechanism of action and to identify its molecular targets. Additionally, it may be useful to develop new synthetic methods for (4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride that are more efficient and environmentally friendly.
Conclusion:
In conclusion, (4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, and has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Scientific Research Applications
(4-ethylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. In addition, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYQGDGWZFHDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2CCCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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